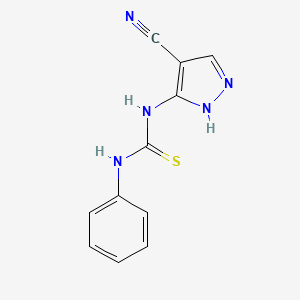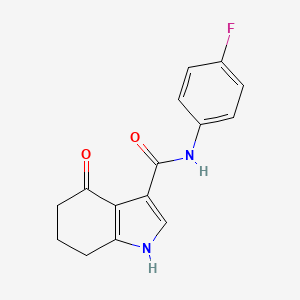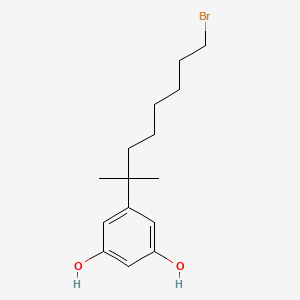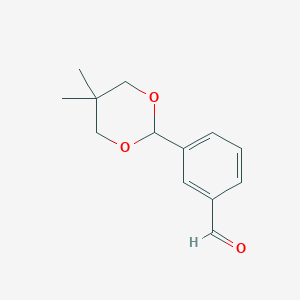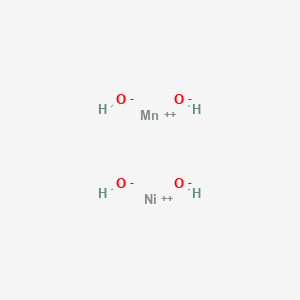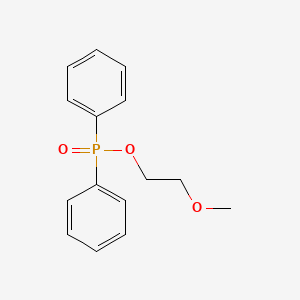![molecular formula C17H11NO2 B14275287 3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one CAS No. 164471-66-3](/img/structure/B14275287.png)
3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a benzofuran ring, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common synthetic route involves the reaction of 1H-indole-3-carbaldehyde with benzofuran-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as zinc oxide nanoparticles, which facilitates the formation of the desired product .
Industrial Production Methods
This includes the use of reusable catalysts, minimal solvent usage, and energy-efficient reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
2-(1H-Indol-2-yl)acetonitrile: Another indole derivative with distinct biological activities.
Uniqueness
3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one stands out due to its unique combination of indole and benzofuran rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
164471-66-3 |
|---|---|
Fórmula molecular |
C17H11NO2 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
3-(1H-indol-2-ylmethylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C17H11NO2/c19-17-14-7-3-2-6-13(14)16(20-17)10-12-9-11-5-1-4-8-15(11)18-12/h1-10,18H |
Clave InChI |
KMXLMXRDYDZPLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)C=C3C4=CC=CC=C4C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)
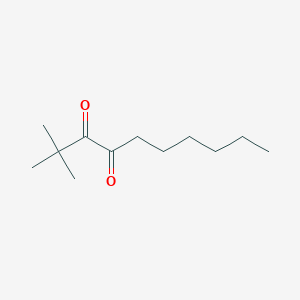
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
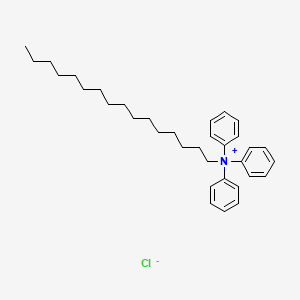

![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)
